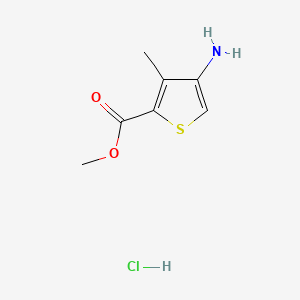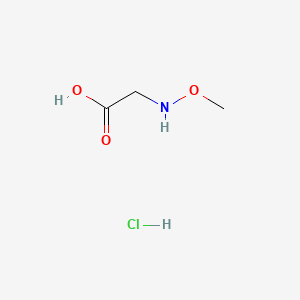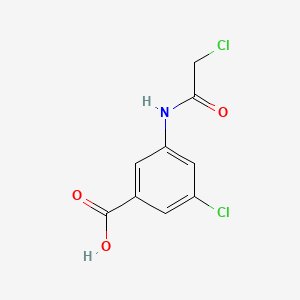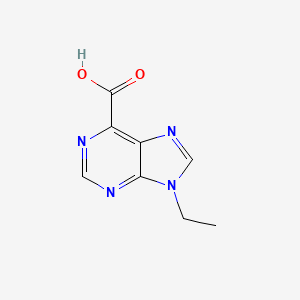![molecular formula C8H8N2O3S B6606357 5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine CAS No. 2825005-33-0](/img/structure/B6606357.png)
5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylpyridine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure with similar reactivity.
Pyridine: Shares the pyridine ring but lacks the oxazole moiety.
Methanesulfonyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its combination of the oxazole and pyridine rings, along with the methanesulfonyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-5-methylsulfonyl-[1,2]oxazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-5-7-3-6(14(2,11)12)4-9-8(7)13-10-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOVSJUKURJWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid](/img/structure/B6606277.png)
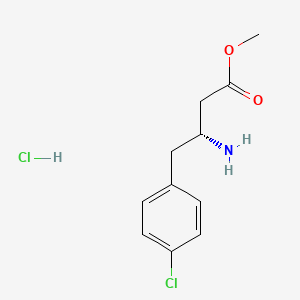

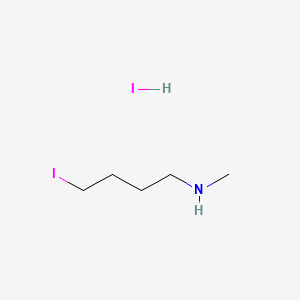

![tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B6606303.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-hydroxypropanoic acid](/img/structure/B6606321.png)
![tert-butyl 1-(aminomethyl)-1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6606332.png)
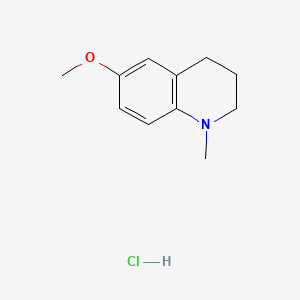
![(2R)-2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B6606343.png)
